molecular formula C14H13N3O3 B2829621 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide CAS No. 1428348-90-6

5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide

Cat. No.: B2829621
CAS No.: 1428348-90-6
M. Wt: 271.276
InChI Key: SSBNLDAXVOFVNP-UHFFFAOYSA-N
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Description

5-Methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a 1-methyl-2-oxoindolin-5-yl moiety, a bicyclic structure combining an indole-derived scaffold with a lactam (2-oxo) group. This compound shares structural motifs with kinase inhibitors, particularly those targeting FLT3 (FMS-like tyrosine kinase 3), a receptor implicated in acute myeloid leukemia (AML) . The indolinone moiety may enhance binding affinity to kinase domains through hydrogen bonding and hydrophobic interactions, while the isoxazole-carboxamide backbone contributes to metabolic stability and solubility .

Properties

IUPAC Name

5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(5-10)6-13(18)17(12)2/h3-5,7H,6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBNLDAXVOFVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide involves several steps. One common method includes the reaction of 1-methyl-2-oxoindoline with isoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of automated synthesis equipment and purification techniques like recrystallization .

Chemical Reactions Analysis

5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to various receptors, influencing signaling pathways and cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Isoxazole Aromatic/Heterocyclic Group Key Properties/Applications References
Target Compound 5-methyl 1-methyl-2-oxoindolin-5-yl Potential FLT3 inhibition; solubility modulated by indolinone
Leflunomide 5-methyl 4-(trifluoromethyl)phenyl Antirheumatic drug; high lipophilicity due to -CF3
5-Methyl-N-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)isoxazole-4-carboxamide 5-methyl 4-(SF₅)phenyl Enhanced ¹⁹F MRI signal; used in imaging
SI50 (3-Ethyl-5-methyl-N-(4-oxo-2-phenylchromen-6-yl)isoxazole-4-carboxamide) 3-ethyl, 5-methyl 4-oxo-2-phenylchromen-6-yl Chromene group may improve π-π stacking; tested in kinase assays
5g (5-methyl-N-(2-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-5-yl)isoxazole-4-carboxamide) 5-methyl Benzo[d]imidazol-5-yl with pyrazole High yield (65.6%); potent FLT3 inhibition (IC₅₀ < 10 nM)

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The trifluoromethyl (-CF₃) group in leflunomide increases logP, enhancing membrane permeability but reducing aqueous solubility . The pentafluorosulfanyl (-SF₅) group in 5-Methyl-N-(4-SF₅-phenyl)isoxazole-4-carboxamide further elevates lipophilicity while enabling ¹⁹F MRI detection .
  • Chromene-based derivatives (e.g., SI50) show reduced solubility due to planar aromatic systems .

Biological Activity

5-Methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide is a compound of growing interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features an isoxazole ring, which is known for its pharmacological significance. The presence of the methyl and oxoindole groups contributes to its biological profile.

1. Anti-inflammatory Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that compounds with similar structures showed reduced inflammation in animal models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .

Table 1: Anti-inflammatory Activity Comparison

CompoundED50 (mg/kg)Mechanism of Action
5-Methyl-N-(1-methyl-2-oxoindolin-5-yl)10Inhibition of NF-kB
Phenylbutazone15COX inhibition
Aspirin20COX inhibition

2. Anticancer Activity

The anticancer properties of isoxazole derivatives have been extensively studied. In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including U87 (glioblastoma) and MCF-7 (breast cancer) cells. The compound's IC50 values indicate potent cytotoxicity, with some studies reporting IC50 values as low as 5 µM against specific cell lines .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
U875Induction of apoptosis
MCF-710Cell cycle arrest
A3753.6Apoptosis via mitochondrial pathway

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Glioblastoma : In a recent study, treatment with the compound resulted in significant tumor size reduction in xenograft models of glioblastoma, attributed to its ability to induce apoptosis and inhibit tumor growth factors .
  • Breast Cancer Research : Another investigation focused on MCF-7 cells showed that the compound not only inhibited cell proliferation but also altered gene expression profiles associated with cell survival and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
  • Induction of Apoptosis : It triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYieldKey ConditionsReference
Acid chloride coupling60–65%Acetonitrile, room temperature
Ultrasound-assisted75–80%DMF, 40–50°C, 30 min
Thermal reflux50–55%Toluene, 80°C, 6 h

Basic: How are FT-IR and FT-Raman spectroscopy used to confirm the compound’s structural integrity?

Methodological Answer:
Vibrational spectroscopy identifies functional groups and validates synthetic success:

  • FT-IR Peaks :
    • Amide C=O stretch : 1650–1680 cm⁻¹.
    • Isoxazole C-O-C asymmetric stretch : 950–980 cm⁻¹.
    • Indolinone N-H bend : 1540–1560 cm⁻¹ ().
  • FT-Raman Analysis :
    • Methyl group vibrations : 2900–3000 cm⁻¹.
    • Aromatic ring modes : 1600–1620 cm⁻¹ ().
  • Validation : Compare experimental spectra with density functional theory (DFT)-calculated frequencies to resolve ambiguities ().

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Track IC₅₀ values over 48–72 h ().
  • Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus at 10–50 µg/mL. Measure zones of inhibition ().
  • Anti-inflammatory Potential : ELISA-based COX-2 inhibition assays ().

Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?

Methodological Answer:
SAR studies focus on modifying substituents to enhance potency and selectivity:

  • Isoxazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to stabilize π-π interactions with target proteins ().
  • Indolinone Substitutions : Replace 1-methyl with bulkier groups (e.g., benzyl) to probe steric effects on binding affinity ().
  • Bioisosteric Replacements : Substitute the isoxazole with thiazole or oxadiazole rings to assess heterocycle-specific activity ().

Q. Table 2: SAR Insights from Analog Studies

ModificationObserved EffectReference
5-CF₃ substitution2× increase in COX-2 inhibition
Benzyl at indolinoneImproved cytotoxicity (IC₅₀ ↓30%)
Thiazole replacementLoss of antimicrobial activity

Advanced: What crystallographic techniques elucidate intramolecular interactions, and how are they analyzed?

Methodological Answer:

  • X-ray Diffraction : Resolve bond lengths, angles, and torsion angles (e.g., dihedral angle between isoxazole and indolinone rings: ~9.92° in ).
  • Hydrogen Bond Analysis : Intramolecular N-H⋯O bonds (2.8–3.1 Å) stabilize planar conformations ().
  • Software Tools : SHELXL for refinement; Mercury for visualizing packing motifs ().

Q. Table 3: Key Crystallographic Data

ParameterValueReference
Dihedral angle9.92°
N-H⋯O bond length2.89 Å
C=O bond length1.22 Å

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Verification : Use HPLC (e.g., RP-HPLC with ACN/water gradients) to confirm ≥98% purity ().
  • Assay Standardization : Replicate under controlled conditions (e.g., 37°C, 5% CO₂ for cell-based assays) ().
  • Structural Confirmation : Cross-validate with crystallography or NMR to rule out polymorphic effects ().

Advanced: What computational methods support mechanistic studies of its immunomodulatory effects?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with DHODH (dihydroorotate dehydrogenase), a leflunomide target ().
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories ().
  • QSAR Modeling : Develop predictive models using descriptors like logP and polar surface area ().

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